molecular formula C12H16N2 B11906472 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine CAS No. 59056-57-4

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine

Cat. No.: B11906472
CAS No.: 59056-57-4
M. Wt: 188.27 g/mol
InChI Key: GHXNRGSLMFQEEP-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system

Preparation Methods

The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reduction of 3-azido-2,4-quinolindione using zinc and acetic acid or triphenylphosphine . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine can be compared with similar compounds such as:

Properties

CAS No.

59056-57-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine

InChI

InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2

InChI Key

GHXNRGSLMFQEEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)N

Origin of Product

United States

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